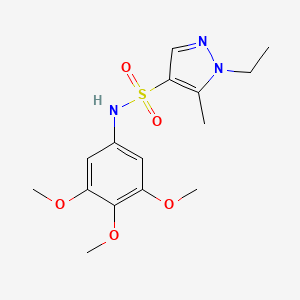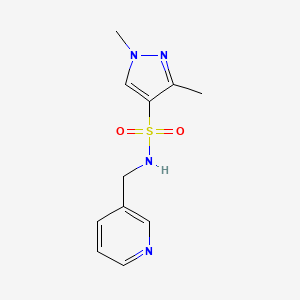
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as TMS, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. This compound inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that is involved in the formation of new blood vessels. This compound inhibits the activity of DPP-4 by binding to the enzyme's active site. This prevents the enzyme from degrading incretin hormones, which are involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in vitro and in vivo. This compound has been shown to reduce the production of prostaglandins and cytokines, which are involved in the inflammatory response. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to inhibit the growth of tumors in animal models. This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. This compound is a relatively stable compound that can be synthesized using various methods. This compound has been shown to have low toxicity in animal models. This compound has been shown to have good bioavailability and can be administered orally or intravenously. However, this compound has several limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. This compound has not been tested extensively in human clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the study of 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide. This compound could be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound could be further studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound could be further studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. This compound could be further studied for its pharmacokinetics and pharmacodynamics in humans, and its safety and efficacy could be tested in human clinical trials.
Méthodes De Synthèse
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of sulfuric acid and sodium sulfate. The multistep synthesis method involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4,5-trimethoxyphenyl)-3-oxobutane, which is then reacted with hydrazine hydrate to form 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide. This compound is then treated with sulfamic acid to form this compound.
Applications De Recherche Scientifique
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has been studied for its potential use in the treatment of type 2 diabetes due to its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in glucose metabolism.
Propriétés
IUPAC Name |
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-6-18-10(2)14(9-16-18)24(19,20)17-11-7-12(21-3)15(23-5)13(8-11)22-4/h7-9,17H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXZWNOYFCFNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5365772.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5365776.png)
![{2-[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B5365784.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B5365789.png)
![2-isopropyl-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5365804.png)
![7-acetyl-3-(methylthio)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5365807.png)

![1-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5365827.png)
![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5365840.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)

